Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate
Description
Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate (CAS: 1217710-80-9) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at the 3-position and an ethyl ester group at the 1-position of the piperidine ring. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for introducing protected amine functionalities into larger molecules. Its synthesis typically involves Boc-protection of 3-aminopiperidine followed by esterification, as exemplified in methodologies involving pyrimidine coupling and subsequent reductions .
The Boc group enhances solubility in organic solvents and stabilizes the amine against unwanted reactions during multi-step syntheses. The ethyl ester at the 1-position provides a handle for further functionalization, such as hydrolysis to carboxylic acids or transesterification.
Properties
Molecular Formula |
C13H24N2O4 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-12(17)15-8-6-7-10(9-15)14-11(16)19-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,16) |
InChI Key |
VMBJUFPKQBKKJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCCC(C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate typically involves the reaction of piperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with tert-butyl chloroformate to introduce the Boc protecting group. The reaction conditions generally involve maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher efficiency compared to traditional batch processes . The use of flow microreactors has been shown to enhance the synthesis of tert-butyl esters, making the process more sustainable and versatile .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used to remove the Boc group.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, free amines, and substituted piperidine derivatives, depending on the specific reaction and conditions used .
Scientific Research Applications
Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthetic procedures. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine. This selective protection and deprotection mechanism allows for the precise construction of complex molecules .
Comparison with Similar Compounds
Structural Variations in Piperidine-Based Boc-Protected Amines
Several analogs of Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate have been synthesized, differing in substituent positions, ester groups, and auxiliary functionalities. Key examples include:
Key Observations:
- Ester Group Impact : Replacement of the ethyl ester with a benzyl group (e.g., 1374242-53-1) increases molecular weight and lipophilicity, favoring blood-brain barrier penetration in drug candidates .
- Positional Isomerism : Shifting the Boc-amine from the 3- to 4-position (e.g., 530116-33-7) alters steric and electronic profiles, affecting reactivity in nucleophilic substitutions .
- Auxiliary Functional Groups: The addition of nitro or dibenzylamino-pyrimidine moieties (e.g., European Patent compounds) introduces hydrogen-bonding and π-stacking capabilities, critical for kinase inhibitor binding .
Physicochemical Properties
- TLC Mobility: this compound analogs exhibit varying polarities. For instance, the dibenzylamino-nitro-pyrimidine derivative (Example 17) has Rf 0.56 (hexane:EtOAc=2:1) due to its bulky substituents , whereas simpler analogs (e.g., 1235439-55-0) show lower Rf values (e.g., 0.23 in hexane:EtOAc=9:1) .
- Stability : The ethyl ester in the parent compound is more prone to hydrolysis under basic conditions compared to tert-butyl esters in analogs like 530116-33-7 .
Biological Activity
Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate (often referred to as Boc-piperidine) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the development of prodrugs and anticancer agents. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Synthesis
This compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. The synthesis typically involves:
- Protection of the Amino Group : The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
- Formation of the Carboxylate : Ethyl 3-amino-piperidine-1-carboxylate is formed through subsequent reactions involving ethyl chloroformate.
The biological activity of this compound primarily arises from its role as a prodrug. The Boc group can be removed enzymatically or chemically in vivo, releasing the active piperidine derivative, which can interact with various biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : Compounds derived from this compound were tested against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer). Results indicated that these compounds showed selective cytotoxicity towards cancer cells while sparing non-malignant cells like MCF10A .
Study 1: Anticancer Prodrugs
In a study focused on modifying glutamine-based compounds, researchers synthesized ethyl esters and assessed their efficacy against breast cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values significantly lower than established chemotherapeutics, indicating potent anticancer activity .
Study 2: Selective Activity Against Specific Cancer Types
Another investigation highlighted that certain derivatives of this compound had enhanced selectivity for cancer cells over normal cells, achieving a therapeutic window that could minimize side effects associated with traditional chemotherapy .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
